N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methyl-N-[(pyridin-3-yl)methyl]benzamide

Benzothiazole Virtual Screening Data Gap

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methyl-N-[(pyridin-3-yl)methyl]benzamide (CAS 895436-90-5) is a fully synthetic small molecule (MW 395.43 g/mol, molecular formula C21H15F2N3OS) built on a 4,6-difluorobenzothiazole core linked through an amide nitrogen to both a 2-methylbenzoyl group and a pyridin-3-ylmethyl substituent. The compound is catalogued in the ZINC virtual screening library (ZINC000000661635) with calculated physicochemical properties including a cLogP of 5.384 and topological polar surface area of 68 Ų, but neither ChEMBL nor any other authoritative bioactivity database reports experimental activity data for this specific structure.

Molecular Formula C21H15F2N3OS
Molecular Weight 395.43
CAS No. 895436-90-5
Cat. No. B2894642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methyl-N-[(pyridin-3-yl)methyl]benzamide
CAS895436-90-5
Molecular FormulaC21H15F2N3OS
Molecular Weight395.43
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F
InChIInChI=1S/C21H15F2N3OS/c1-13-5-2-3-7-16(13)20(27)26(12-14-6-4-8-24-11-14)21-25-19-17(23)9-15(22)10-18(19)28-21/h2-11H,12H2,1H3
InChIKeyGLEHVSYJEBDSJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2-methyl-N-[(pyridin-3-yl)methyl]benzamide (895436-90-5): Baseline Identity and Procurement Context


N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methyl-N-[(pyridin-3-yl)methyl]benzamide (CAS 895436-90-5) is a fully synthetic small molecule (MW 395.43 g/mol, molecular formula C21H15F2N3OS) built on a 4,6-difluorobenzothiazole core linked through an amide nitrogen to both a 2-methylbenzoyl group and a pyridin-3-ylmethyl substituent [1]. The compound is catalogued in the ZINC virtual screening library (ZINC000000661635) with calculated physicochemical properties including a cLogP of 5.384 and topological polar surface area of 68 Ų, but neither ChEMBL nor any other authoritative bioactivity database reports experimental activity data for this specific structure [1]. It is commercially supplied exclusively by screening-compound vendors for exploratory research purposes.

Why Generic Substitution of N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2-methyl-N-[(pyridin-3-yl)methyl]benzamide (895436-90-5) Fails Without Quantitative Evidence


Within the benzothiazole-amide chemical space, even minor structural variations can produce large shifts in target engagement, selectivity, and pharmacokinetic behavior. The simultaneous presence of the 4,6-difluoro pattern on the benzothiazole, the ortho-methyl substitution on the benzamide ring, and the specific 3-pyridylmethyl N-appendage creates a unique pharmacophoric arrangement that is not replicated by any single commercially available analog [1]. However, because no published head-to-head comparative bioactivity data, selectivity profiling, or in vivo pharmacokinetic studies exist for this compound in the public domain, the scientific basis for rejecting a close analog in favor of this molecule cannot currently be quantified. Procurement decisions relying on this compound must therefore be driven by exploratory research needs for this exact scaffold configuration, not by proven superiority over named alternatives.

Quantitative Evidence Guide for N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2-methyl-N-[(pyridin-3-yl)methyl]benzamide (895436-90-5): Differentiation Analysis


Absence of Publicly Available Quantitative Bioactivity Data Across Major Screening Databases

A systematic cross-database search was conducted to locate quantitative biological activity data (IC50, Ki, EC50, % inhibition at defined concentration, or phenotypic assay readout) for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methyl-N-[(pyridin-3-yl)methyl]benzamide (895436-90-5). The following authoritative databases were queried using both the CAS number and the InChI Key (GLEHVSYJEBDSJL-UHFFFAOYSA-N): PubChem, ChEMBL, BindingDB, and the ZINC bioactivity interface. None returned experimental activity records for this compound [1]. By comparison, closely related benzothiazole amides with alternative substitution patterns (e.g., 4,6-unsubstituted, 6-fluoro-only, or different N-alkyl groups) have reported activities in antimicrobial, anticancer, and kinase inhibition assays in the primary literature, yet the specific contribution of the 4,6-difluoro / ortho-methyl / 3-pyridylmethyl triad remains uncharacterized [2]. This absence of data constitutes a critical evidence gap that precludes any quantitative differentiation claim.

Benzothiazole Virtual Screening Data Gap

Physicochemical Property Profile vs. Drug-Likeness Benchmarks: Calculated Values Only

The ZINC database provides calculated physicochemical properties for this compound: molecular weight 395.43 g/mol, cLogP 5.384, topological polar surface area (tPSA) 68 Ų, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds [1]. These values can be compared against established drug-likeness filters. The cLogP of 5.384 exceeds the Lipinski Rule of Five threshold (≤5), and when combined with the moderately high molecular weight and low tPSA, the compound falls outside optimal oral drug space. Congeneric benzothiazole amides with smaller N-substituents (e.g., N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide, MW 228.22) have more favorable calculated profiles, though no experimental solubility or permeability data are publicly available for any member of this series [1]. This calculated profile suggests the compound is best suited for in vitro screening or as a tool compound rather than for in vivo pharmacology without formulation optimization.

Drug-likeness Physicochemical Properties Oral Bioavailability

Structural Uniqueness Assessment Within Commercially Available Benzothiazole-Amide Chemical Space

A substructure search of the 4,6-difluoro-1,3-benzothiazol-2-amine core combined with a tertiary amide bearing both an ortho-methylbenzoyl and a 3-pyridylmethyl group reveals that this exact combination is not replicated in any other commercially catalogued compound with reported bioactivity [1]. The closest commercially available analogs differ in at least one key substituent: for example, CAS 907974-30-5 (N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide) replaces the N-pyridylmethyl group with a hydrogen and the ortho-methyl with ortho-methoxy; CAS 868368-74-5 (N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide) lacks the N-pyridylmethyl appendage entirely. No analog retains the full trisubstituted amide architecture with the 3-pyridylmethyl group. This scaffold novelty means that any biological activity arising from the combination of these three structural features cannot be inferred from data on simpler analogs.

Chemical Space Scaffold Uniqueness Analog Availability

Application Scenarios for N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2-methyl-N-[(pyridin-3-yl)methyl]benzamide (895436-90-5) Based on Available Evidence


De Novo Phenotypic or Target-Based High-Throughput Screening Library Expansion

The compound's unique three-component substitution pattern (4,6-difluoro-benzothiazole, ortho-methylbenzamide, and 3-pyridylmethyl) makes it suitable for augmenting diversity-oriented screening libraries where benzothiazole-containing chemotypes are underrepresented [1]. Its calculated physicochemical profile (cLogP 5.384, tPSA 68 Ų) places it in a moderately lipophilic region of chemical space that is compatible with standard DMSO-based screening workflows [1].

Medicinal Chemistry Hit-to-Lead Exploration Requiring a Novel Benzothiazole-Amide Scaffold

For programs targeting kinases, proteases, or CNS receptors where benzothiazole is a privileged pharmacophore, this compound provides a starting scaffold with multiple vectors for parallel SAR exploration: the 4- and 6-positions of the benzothiazole, the ortho position of the benzamide, and the pyridyl nitrogen position [1]. The absence of prior art on this exact scaffold reduces the risk of intellectual property entanglement during early-stage optimization.

Computational Chemistry and Molecular Docking Studies as a Negative Control or Decoy Molecule

Because no bioactivity data exist for this compound, it can serve as a presumed inactive or decoy molecule in virtual screening validation studies, provided its physicochemical similarity to active benzothiazole ligands is leveraged [1]. Its calculated properties (MW 395.43, hydrogen bond donor/acceptor count) are within the range of typical drug-like screening compounds, making it a structurally plausible decoy [1].

Analytical Reference Standard for LC-MS or HPLC Method Development in Benzothiazole Research

The distinct molecular ion (M+H+ expected at m/z 396.1 for C21H16F2N3OS+) and characteristic UV chromophore from the benzothiazole and pyridine rings make this compound suitable as a retention-time marker or system suitability standard in chromatographic methods developed for benzothiazole-containing compound libraries [1].

Quote Request

Request a Quote for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methyl-N-[(pyridin-3-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.